molecular formula C13H11NO2 B8799089 1-Benzyl-2-nitrobenzene CAS No. 41412-10-6

1-Benzyl-2-nitrobenzene

Cat. No.: B8799089
CAS No.: 41412-10-6
M. Wt: 213.23 g/mol
InChI Key: UPKQTNZSDMAYNO-UHFFFAOYSA-N
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Description

1-Benzyl-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a benzyl group and a nitro group at the 1 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-benzylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-benzyl-2-nitrobenzene primarily involves its nitro group. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. This process often involves the formation of intermediate species such as nitroso and hydroxylamine derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

    1-Benzyl-4-nitrobenzene: Similar structure but with the nitro group at the 4 position.

    2-Nitrotoluene: Lacks the benzyl group but has a nitro group on the benzene ring.

    Benzylamine: Contains an amino group instead of a nitro group.

Uniqueness: 1-Benzyl-2-nitrobenzene is unique due to the specific positioning of the benzyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a diverse range of chemical transformations .

Properties

CAS No.

41412-10-6

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-benzyl-2-nitrobenzene

InChI

InChI=1S/C13H11NO2/c15-14(16)13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

UPKQTNZSDMAYNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reactions of this example use the procedures of Example 1. 2-Nitrobenzyl chloride is reacted with benzene to give 2-nitrodiphenylmethane which is reduced to 2-aminodiphenylmethane. The 2-aminodiphenylmethane is reacted with trifluoromethanesulfonic anhydride to give 2-benzyltrifluoromethanesulfonanilide, m.p. 55°-56.5° C.
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